N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
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Overview
Description
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound. It features a combination of aromatic and heterocyclic structures, which may impart unique chemical and biological properties. This compound could potentially be of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide likely involves multiple steps:
Formation of the oxalamide core: This could be achieved by reacting oxalyl chloride with an appropriate amine.
Introduction of the aromatic and heterocyclic groups: This step might involve nucleophilic substitution reactions where the aromatic and heterocyclic amines are introduced.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: for better control over reaction conditions.
Catalysts: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the aromatic ring or the oxalamide core.
Substitution: The chloro group on the aromatic ring is a potential site for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Introduction of new functional groups in place of the chloro group.
Scientific Research Applications
Chemistry
Synthetic intermediate: Used in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions.
Biology
Pharmacology: Potential lead compound for drug discovery, particularly in targeting specific receptors or enzymes.
Medicine
Therapeutics: Could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological activity: Interaction with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.
Chemical reactivity: The presence of multiple functional groups allows for diverse chemical reactions, making it a versatile intermediate.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Similar structure but lacks the tetrahydroquinoline moiety.
N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Similar but without the tetrahydroquinoline ring.
Uniqueness
Structural complexity: The combination of aromatic, heterocyclic, and oxalamide functionalities makes it unique.
The diverse functional groups allow for a wide range of chemical and biological applications.
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C19H26ClN3
- Molecular Weight : 345.88 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cholinesterase Inhibition : Similar compounds have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. For instance, related compounds demonstrated IC50 values of 46.42 µM for BChE and 157.31 µM for AChE .
- Antimicrobial Activity : Some derivatives of the compound exhibit antimicrobial properties against various bacterial strains. In vitro studies have shown that compounds with higher lipophilicity tend to possess enhanced antibacterial activity .
- Antitumor Activity : Preliminary studies suggest that the compound may have antiproliferative effects on cancer cell lines. For example, related chloro-substituted compounds have been tested against human cancer cells with promising results .
Biological Activity Data
The following table summarizes key biological activities reported for similar compounds:
Case Studies
- Cholinesterase Inhibition Study : A study focused on the synthesis and evaluation of similar compounds showed that modifications in the chemical structure significantly influenced the inhibitory potency against cholinesterases, indicating a potential pathway for developing therapeutic agents for neurodegenerative diseases .
- Antimicrobial Efficacy : Another research effort evaluated various derivatives against a panel of bacterial strains, revealing that certain modifications led to enhanced antimicrobial efficacy. The study highlighted the importance of structural features in optimizing biological activity .
- Anticancer Research : A series of experiments assessed the cytotoxic effects of related compounds on different cancer cell lines, demonstrating that certain derivatives could inhibit cell proliferation effectively. This opens avenues for further investigation into the anticancer potential of the target compound .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-15-18(24)8-5-9-19(15)26-23(30)22(29)25-14-21(27(2)3)17-10-11-20-16(13-17)7-6-12-28(20)4/h5,8-11,13,21H,6-7,12,14H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOXZJWOVJHJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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